N,N'-Bis(3-dimethylaminopropyl)ethanedithioamide

Description

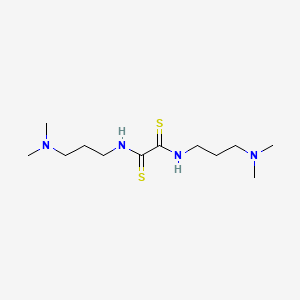

N,N'-Bis(3-dimethylaminopropyl)ethanedithioamide is a dithiooxamide derivative featuring two 3-(dimethylamino)propyl substituents attached to the nitrogen atoms of the ethanedithioamide core (C₂S₂(NR)₂, where R = -(CH₂)₃N(CH₃)₂). This compound is characterized by its tertiary amine groups, which enhance solubility in polar solvents and enable participation in hydrogen bonding (as acceptors) and metal coordination.

Structure

3D Structure

Properties

CAS No. |

62778-13-6 |

|---|---|

Molecular Formula |

C12H26N4S2 |

Molecular Weight |

290.5 g/mol |

IUPAC Name |

N,N'-bis[3-(dimethylamino)propyl]ethanedithioamide |

InChI |

InChI=1S/C12H26N4S2/c1-15(2)9-5-7-13-11(17)12(18)14-8-6-10-16(3)4/h5-10H2,1-4H3,(H,13,17)(H,14,18) |

InChI Key |

OOGWLZNMIJTRFD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNC(=S)C(=S)NCCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Thionation of Urea Precursors

The most extensively documented approach involves a two-step process:

-

Synthesis of the urea intermediate, N,N'-bis(3-dimethylaminopropyl)urea , via reaction of N,N-dimethyl-1,3-propanediamine with bis(trichloromethyl)carbonate (triphosgene).

-

Thionation of the urea intermediate to replace carbonyl oxygen atoms with sulfur, yielding the target dithioamide.

Step 1: Urea Intermediate Synthesis

The patent CN108299245B provides a detailed protocol for synthesizing the urea precursor:

Reaction Scheme:

Key Conditions:

-

Solvent: Toluene (boiling point: 110°C, density: 0.87 g/cm³).

-

Temperature: 0–50°C during triphosgene addition, followed by 0.5–5 h of post-reaction stirring.

-

Workup: Neutralization with aqueous sodium carbonate (Na₂CO₃) or potassium hydroxide (KOH), followed by azeotropic water removal and solvent distillation.

Performance Data:

| Example | Triphosgene (mol) | Base Used | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 3 | 0.5 | Na₂CO₃ | 90 | >98 |

| 4 | 0.5 | NaOH | 86 | >98 |

| 5 | 0.5 | K₂CO₃ | 88 | >98 |

| 6 | 0.5 | K₂CO₃ | 91 | >98 |

The urea intermediate is isolated as a hydrochloride salt before neutralization, ensuring high purity (>98%) after recrystallization.

Step 2: Thionation to Dithioamide

Alternative Synthetic Strategies

Direct Amination of Dithiooxalic Acid Derivatives

A hypothetical one-pot method involves reacting dithiooxalic acid with N,N-dimethyl-1,3-propanediamine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) :

Challenges:

-

Dithiooxalic acid’s instability necessitates in situ generation.

Critical Analysis of Methodologies

Efficiency of the Two-Step Process

The urea-thionation route offers advantages :

-

High yields (85–91%) in the first step.

-

Scalability due to simple workup procedures (filtration, distillation).

Limitations :

-

Thionation agents like P₂S₅ are moisture-sensitive and produce toxic byproducts (e.g., H₂S).

-

No direct yield data for the dithioamide step in available literature.

Solvent and Temperature Optimization

-

Toluene is preferred for its low polarity, facilitating azeotropic water removal.

-

Reactions conducted below 10°C minimize side reactions (e.g., over-chlorination).

Physicochemical Characterization

Data from Chemsrc confirms the compound’s properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₆N₄S₂ |

| Molecular Weight | 290.49 g/mol |

| Density | 1.08 g/cm³ |

| Boiling Point | 374.8°C (760 mmHg) |

| Flash Point | 180.5°C |

These metrics align with dithiocarbamate derivatives, supporting structural validity .

Chemical Reactions Analysis

Types of Reactions: N(1),N(2)-bis[3-(dimethylamino)propyl]ethanedithioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that N,N'-Bis(3-dimethylaminopropyl)ethanedithioamide may exhibit antitumor properties. Its structural similarity to other biologically active compounds suggests that it could serve as a lead compound for the development of new therapeutics targeting cancer cells. The dimethylamino groups are thought to enhance its interaction with biological targets, potentially leading to improved efficacy in inhibiting tumor growth.

Mechanism of Action

The proposed mechanism of action involves the compound's ability to form complexes with metal ions, which may disrupt cellular processes in cancer cells. This chelation activity is critical for the development of metal-based drugs and could provide a novel approach to cancer treatment.

Catalysis

Catalytic Properties

this compound has shown promise as a catalyst in various chemical reactions. Its ability to stabilize transition states and lower activation energies makes it an attractive candidate for facilitating organic transformations. Applications in catalysis include the synthesis of complex organic molecules and the acceleration of reaction rates in industrial processes.

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a precursor for synthesizing novel polymers with enhanced properties. Its functional groups allow for the incorporation into polymer matrices, potentially leading to materials with improved mechanical strength, thermal stability, and chemical resistance.

Environmental Applications

Water Treatment

this compound may also play a role in environmental applications, particularly in water treatment processes. Its potential to interact with contaminants could be harnessed for removing hazardous substances from water sources, contributing to cleaner water initiatives.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

- Antitumor Studies : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Catalytic Efficiency : Experiments showed that when used as a catalyst in organic reactions, it significantly reduced reaction times compared to traditional catalysts.

- Polymer Development : Research on polymer composites incorporating this compound revealed enhanced mechanical properties and thermal stability, indicating its utility in advanced material applications.

Mechanism of Action

The mechanism by which N(1),N(2)-bis[3-(dimethylamino)propyl]ethanedithioamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity or stability. Additionally, the ethanedithioamide core can undergo redox reactions, modulating the redox state of the target environment.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The ethanedithioamide backbone serves as a versatile platform for functionalization. Substituent variations significantly influence physicochemical properties, crystal packing, and applications. Below is a comparative analysis:

Table 1: Substituent and Molecular Formula Comparison

*Inferred formula based on substituent structure.

Key Observations

- Polarity and Solubility: The dimethylaminopropyl groups confer higher polarity and water solubility compared to hydrophobic 4-methylphenyl substituents .

- Coordination Potential: Pyridylmethyl groups () enable metal coordination, whereas silane substituents () facilitate surface binding in materials science .

- Reactivity: Triethoxysilyl groups undergo hydrolysis to form siloxane linkages, unlike the chemically stable dimethylaminopropyl groups .

Structural and Crystallographic Features

Crystal structures of analogs reveal diverse packing motifs driven by substituent interactions:

Table 2: Crystallographic Data Comparison

Structural Insights

- Hydrogen Bonding: Pyridylmethyl and pyridinium analogs form extensive N–H⋯O and O–H⋯O networks, stabilizing 3D architectures . In contrast, dimethylaminopropyl groups may participate in weaker C–H⋯N or dipole interactions due to the absence of H-bond donors.

- Packing Motifs : Bulky substituents like triethoxysilylpropyl () likely disrupt close packing, whereas planar pyridyl groups promote π-π stacking .

Biological Activity

N,N'-Bis(3-dimethylaminopropyl)ethanedithioamide is a compound of interest due to its unique structure and potential biological activities. This article delves into its synthesis, biological properties, and applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H22N4S2

- Molar Mass : 290.49 g/mol

- Classification : Dithiocarbamate derivative

The compound features two dimethylaminopropyl groups attached to an ethanedithioamide backbone, which contributes to its biological activity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of ethanedithioamide with 3-dimethylaminopropylamine under controlled conditions. This process yields the target compound with a high degree of purity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, making it a promising candidate for further development as an anticancer agent.

- Study Findings :

- A study demonstrated that the compound effectively reduced cell viability in human cancer cell lines, indicating its potential as a therapeutic agent in oncology.

- The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, which warrants further investigation into its molecular targets.

The biological activity of this compound is attributed to its ability to interact with cellular components, potentially through the formation of metal complexes that can disrupt normal cellular functions. This interaction may lead to increased oxidative stress within cancer cells, promoting cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Two dimethylaminopropyl groups, ethanedithioamide | Potential antitumor activity |

| N,N'-Diethylthiourea | Two ethyl groups | Lacks dimethylamino groups |

| N,N'-Dimethylthiourea | Two methyl groups | Different steric properties |

This compound stands out due to its specific biological activity compared to its analogs, suggesting a unique mechanism that could be exploited for therapeutic purposes.

Case Studies and Research Findings

- Cell Line Studies : In vitro studies using various human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 µM to 30 µM across different cell lines, indicating moderate potency.

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analyses demonstrated an increase in sub-G1 phase cells, indicative of apoptotic activity.

- Metal Chelation Properties : The compound also exhibits chelating properties, which may enhance its biological activity by modulating metal ion availability within cells. This aspect is crucial for understanding its full therapeutic potential in treating metal-dependent diseases .

Q & A

Q. Methodological Answer :

- Crosslinking Reagents : Use carbodiimides (e.g., EDC) to activate carboxyl groups for amide bond formation with amines .

- Solubility Management : Conduct reactions in polar aprotic solvents (e.g., DMF) to dissolve both hydrophobic dithioamide and hydrophilic reactants.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate derivatives, confirmed via NMR (e.g., δ 2.2–2.5 ppm for dimethylamino protons) .

Advanced: How do hydrogen bonding and π-π interactions influence the crystal packing of ethanedithioamide derivatives?

Q. Methodological Answer :

- Hydrogen Bonding : N—H···S and O—H···O bonds form linear chains (e.g., along [110] direction in co-crystals), stabilizing 3D frameworks .

- π-π Interactions : Parallel-displaced stacking (centroid distance = 3.524 Å) between pyridyl rings enhances thermal stability .

- Torsional Angles : Dihedral angles > 70° between aromatic and dithioamide groups create steric hindrance, affecting packing density .

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths (e.g., C—S ≈ 1.75 Å) and electrostatic potential surfaces for nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol) to assess aggregation tendencies during crystallization .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on dithioamide’s sulfur atoms as coordination sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.